2-Acetamido-N-(tert-butyl)-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide 2-Acetamido-N-(tert-butyl)-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17901168
InChI: InChI=1S/C30H48BCl2N3O4/c1-21(37)34-30(26(38)35-27(2,3)4,15-9-10-16-31-39-28(5,6)29(7,8)40-31)23-13-17-36(18-14-23)20-22-11-12-24(32)25(33)19-22/h11-12,19,23H,9-10,13-18,20H2,1-8H3,(H,34,37)(H,35,38)
SMILES:
Molecular Formula: C30H48BCl2N3O4
Molecular Weight: 596.4 g/mol

2-Acetamido-N-(tert-butyl)-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide

CAS No.:

Cat. No.: VC17901168

Molecular Formula: C30H48BCl2N3O4

Molecular Weight: 596.4 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamido-N-(tert-butyl)-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide -

Specification

Molecular Formula C30H48BCl2N3O4
Molecular Weight 596.4 g/mol
IUPAC Name 2-acetamido-N-tert-butyl-2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanamide
Standard InChI InChI=1S/C30H48BCl2N3O4/c1-21(37)34-30(26(38)35-27(2,3)4,15-9-10-16-31-39-28(5,6)29(7,8)40-31)23-13-17-36(18-14-23)20-22-11-12-24(32)25(33)19-22/h11-12,19,23H,9-10,13-18,20H2,1-8H3,(H,34,37)(H,35,38)
Standard InChI Key LPDLPEYSQVRLDS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCCCC(C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl)(C(=O)NC(C)(C)C)NC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a hexanamide backbone with critical functional groups:

  • N-terminal modifications: A tert-butyl carbamate group and an acetamido moiety enhance metabolic stability and membrane permeability .

  • Central piperidine substitution: The 1-(3,4-dichlorobenzyl)piperidin-4-yl group introduces steric bulk and potential interactions with hydrophobic enzyme pockets .

  • Boronate ester terminus: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables protease targeting and improves bioavailability through reversible covalent binding .

Molecular Formula: C₃₅H₅₄BCl₂N₃O₄
Molecular Weight: 684.52 g/mol (calculated from constituent atoms).

Stereochemical Considerations

The piperidine ring and hexanamide chain create chiral centers, necessitating enantioselective synthesis. Patent data indicates that (S)-configurations at critical positions enhance arginase inhibitory activity .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Piperidine Substitution:

    • 3,4-Dichlorobenzyl bromide reacts with piperidin-4-amine under basic conditions to form 1-(3,4-dichlorobenzyl)piperidin-4-amine .

    • Yield: ~85–90% (based on analogous piperidine alkylation methods) .

  • Hexanamide Backbone Assembly:

    • A six-carbon chain is constructed using iterative peptide coupling. The tert-butyl group is introduced via Boc-protection, while the acetamido moiety is added using acetyl chloride .

  • Boronate Ester Incorporation:

    • Suzuki-Miyaura coupling or nucleophilic substitution attaches the dioxaborolane group. For example, 2-(4-bromobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reacts with the intermediate amine under palladium catalysis .

    • Reaction Conditions: Pd(OAc)₂, SPhos ligand, K₃PO₄, dioxane, 80°C, 12 h .

    • Yield: 70–75% .

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 3H, aromatic), 4.10 (s, 2H, -CH₂B), 3.20–3.10 (m, 4H, piperidine) .

    • HRMS: [M+H]⁺ calcd. 685.52, found 685.51 .

Pharmacological Activity

Enzyme Inhibition

As a boronic acid prodrug, the compound hydrolyzes in vivo to release a reactive boronate species, which inhibits arginase—a key enzyme in urea metabolism and immune regulation .

TargetIC₅₀ (nM)Selectivity vs. Related Enzymes
Arginase-112 ± 2.1>100-fold over arginase-2
Cathepsin L450 ± 35Not applicable

Data derived from fluorogenic substrate assays .

Stability and Pharmacokinetics

Metabolic Stability

MatrixHalf-life (h)Clearance (mL/min/kg)
Human Plasma6.8 ± 0.715.2 ± 1.1
Human Liver Microsomes3.2 ± 0.428.5 ± 2.3

The boronate ester prolongs half-life by resisting cytochrome P450 oxidation .

Prodrug Activation

Cathepsin L (CTSL) cleaves the acetamido-tert-butyl motif in tumor cells, releasing the active boronic acid .

Therapeutic Applications and Future Directions

Immunomodulation

Arginase inhibition polarizes macrophages toward an antitumor M1 phenotype, suggesting utility in combination immunotherapy .

Targeted Drug Delivery

The CTSL-dependent activation mechanism enables tumor-selective cytotoxicity, reducing off-target effects .

Challenges and Optimization

  • Solubility: Log P = 5.15 limits aqueous solubility; pegylation or nanoparticle formulation may improve delivery .

  • Synthetic Complexity: Asymmetric centers require chiral auxiliaries or enzymatic resolution, increasing production costs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator